2-(Furan-2-yl)azetidine
Overview
Description
2-(Furan-2-yl)azetidine is a heterocyclic compound that features both a furan ring and an azetidine ring. The furan ring is a five-membered aromatic ring containing one oxygen atom, while the azetidine ring is a four-membered ring containing one nitrogen atom. This unique combination of rings imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)azetidine typically involves the formation of the azetidine ring followed by the introduction of the furan moiety. One common method is the aza-Michael addition, where an azetidine precursor reacts with a furan-containing compound under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the aza-Michael addition or cycloaddition reactions. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-(Furan-2-yl)azetidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The azetidine ring can be reduced to form saturated derivatives.
Substitution: Both the furan and azetidine rings can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents or nucleophiles under mild to moderate conditions.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Saturated azetidine derivatives.
Substitution: Various substituted furan and azetidine compounds.
Scientific Research Applications
2-(Furan-2-yl)azetidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)azetidine is largely dependent on its interaction with biological targets. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The furan ring can participate in π-π interactions, while the azetidine ring can form hydrogen bonds and other interactions with biological macromolecules .
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring analogue found in sugar beets, known for its biological activity.
Furan-2-carboxylic acid: A furan derivative with various applications in organic synthesis and medicinal chemistry.
Uniqueness: 2-(Furan-2-yl)azetidine is unique due to the combination of the furan and azetidine rings, which imparts distinct reactivity and biological activity. This dual-ring structure is not commonly found in other compounds, making it a valuable scaffold for the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
2-(furan-2-yl)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-7(9-5-1)6-3-4-8-6/h1-2,5-6,8H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSBCJGVJOJKSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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